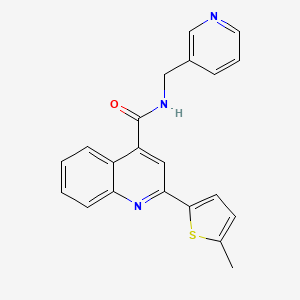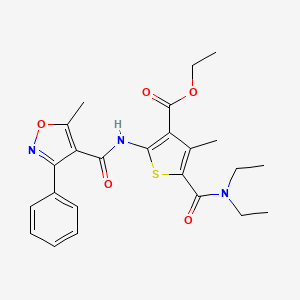
2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a pyridine moiety, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated quinoline derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline core, converting it to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogenated derivatives, organometallic reagents, and strong bases or acids are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline and pyridine derivatives
科学的研究の応用
2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Material Science: The compound is explored for its potential use in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
作用機序
The mechanism of action of 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
- 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
- 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE lies in its specific structural configuration, which imparts distinct physicochemical properties and biological activities compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C21H17N3OS |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H17N3OS/c1-14-8-9-20(26-14)19-11-17(16-6-2-3-7-18(16)24-19)21(25)23-13-15-5-4-10-22-12-15/h2-12H,13H2,1H3,(H,23,25) |
InChIキー |
NCEITJRQYLFHOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589320.png)
![2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589323.png)
![(5Z)-2-(4-fluorophenyl)-5-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589339.png)

![(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-1-benzoxepin-4(5H)-ylidene]-N,N-dimethylethanamine](/img/structure/B11589344.png)
![ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11589346.png)
![ethyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11589349.png)
![ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589363.png)
![7-[3-(Benzyloxy)-4-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11589369.png)

![3-{5-(4-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11589380.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11589382.png)
![propan-2-yl 2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11589384.png)
![4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11589389.png)
